molecular formula C8H5BrF4 B1302108 2-Fluoro-5-(trifluoromethyl)benzyl bromide CAS No. 220239-69-0

2-Fluoro-5-(trifluoromethyl)benzyl bromide

Cat. No.: B1302108
CAS No.: 220239-69-0
M. Wt: 257.02 g/mol
InChI Key: BYRMZRWUEAESEZ-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H5BrF4. It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzyl bromide structure. This compound is used in various chemical syntheses and has applications in organic chemistry and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(trifluoromethyl)benzyl bromide typically involves the bromination of 2-Fluoro-5-(trifluoromethyl)toluene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-5-(trifluoromethyl)benzyl bromide is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(trifluoromethyl)benzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The trifluoromethyl group enhances the compound’s stability and reactivity by withdrawing electron density from the aromatic ring .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(trifluoromethyl)benzyl bromide
  • 4-Fluoro-2-(trifluoromethyl)benzyl bromide
  • 2-(Trifluoromethyl)benzyl bromide

Uniqueness

2-Fluoro-5-(trifluoromethyl)benzyl bromide is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the benzyl bromide structure. This arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-(bromomethyl)-1-fluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4/c9-4-5-3-6(8(11,12)13)1-2-7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRMZRWUEAESEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372152
Record name 2-Fluoro-5-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220239-69-0
Record name 2-(Bromomethyl)-1-fluoro-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220239-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-(trifluoromethyl)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 220239-69-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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